

Application Note: Melt Processing of Polyolefins with Trioctadecyl Phosphite (TSP)

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Compound of Interest

Compound Name: *Trioctadecyl phosphite*

CAS No.: 2082-80-6

Cat. No.: B1581276

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Executive Summary

This guide details the technical protocol for utilizing **Trioctadecyl phosphite** (TSP) as a secondary antioxidant in the melt processing of polyolefins (Polyethylene - PE, Polypropylene - PP). While hindered phenols (primary antioxidants) scavenge free radicals, TSP specifically targets hydroperoxides (ROOH), decomposing them into stable alcohols before they can trigger autocatalytic chain scission.

Key Insight: Unlike high-melting aryl phosphites (e.g., Tris(2,4-di-tert-butylphenyl) phosphite), TSP melts at ~50°C. This low melting point allows it to liquefy in the extruder's feed zone, providing early-stage melt protection before the polymer is fully fluxed. However, its alkyl nature requires strict humidity control to prevent hydrolysis.

Technical Background & Mechanism

Chemical Identity[1]

- Chemical Name: **Trioctadecyl phosphite** (also Tristearyl phosphite)[1][2][3]

- CAS Number: 2082-80-6[1][2]
- Structure:
- Physical Form: White waxy solid / flakes
- Melting Point: 45–52°C[1][2]

Mechanism of Action: Peroxide Decomposition

Polyolefin degradation during extrusion is driven by the formation of hydroperoxides (ROOH) via chain oxidation. If left unchecked, ROOH undergoes homolytic cleavage (

), leading to rapid chain scission (Melt Flow Index increase in PP) or crosslinking (MFI decrease in PE).

TSP acts as a hydroperoxide decomposer via a non-radical mechanism. It reduces the hydroperoxide to an inert alcohol while being oxidized to a phosphate.

Reaction Stoichiometry:

The "Early-Melt" Advantage

Most industry-standard phosphites (e.g., Irgafos 168) melt at $>180^{\circ}\text{C}$. They remain solid particles until the compression zone of the extruder. TSP melts at $\sim 50^{\circ}\text{C}$, meaning it coats the polymer pellets immediately upon entering the heated barrel. This ensures homogeneous distribution and protection during the initial melting phase, a critical window often left vulnerable by higher-melting stabilizers.

Handling & Storage Protocol (Critical)

WARNING: Hydrolytic Instability Alkyl phosphites like TSP are significantly more prone to hydrolysis than aryl phosphites. Exposure to humidity converts TSP into phosphorous acid (

) and stearyl alcohol. Phosphorous acid is corrosive to extruder screws and causes "black specks" in the final product.

Mandatory Handling Steps:

- Storage: Store in aluminum-lined, heat-sealed bags. Do not use paper bags.
- Environment: Open containers only in a humidity-controlled room (<40% RH) or a glovebox.
- Compounding: If feeding via a hopper, ensure the hopper is blanketed with dry nitrogen ().

Experimental Protocol: Multipass Extrusion Evaluation

This protocol validates the efficacy of TSP in stabilizing Polypropylene (PP) homopolymer during high-shear processing.

Formulation Design

Prepare three formulations to isolate the synergistic effect of TSP.

Component	Role	Control (ppm)	Formulation A (ppm)	Formulation B (ppm)
PP Homopolymer	Matrix	Balance	Balance	Balance
Calcium Stearate	Acid Scavenger	500	500	500
AO-1010*	Primary Antioxidant	0	500	500
TSP (2082-80-6)	Secondary Antioxidant	0	0	1000

*AO-1010: Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)

Compounding & Extrusion Workflow

Equipment: Co-rotating Twin Screw Extruder (L/D 40:1).

- Dry Blending: Tumble mix resin and additives for 20 minutes. Note: Add TSP last to prevent it from smearing on the mixer walls due to friction heat.
- Extrusion Parameters:
 - Zone 1 (Feed): 190°C
 - Zone 2-4 (Compression): 210°C - 230°C
 - Zone 5 (Metering): 240°C (Stress Condition)
 - Screw Speed: 200 RPM
- Multipass Stress Test:
 - Pass 1: Extrude the dry blend, water quench, and pelletize. Save 500g sample.
 - Pass 3: Re-extrude the Pass 1 pellets. Save 500g sample.
 - Pass 5: Re-extrude the Pass 3 pellets. Save 500g sample.

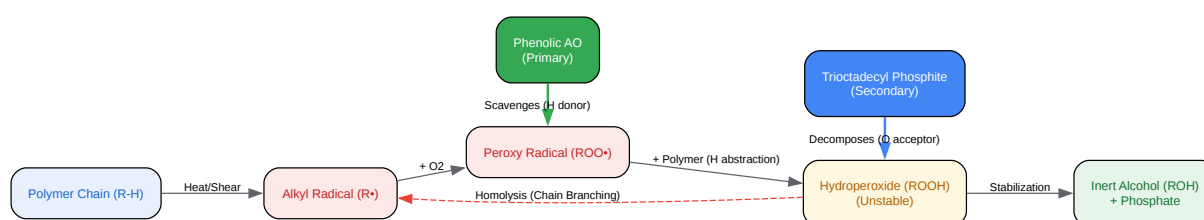
Characterization Methods

- Melt Flow Index (MFI): ASTM D1238 (230°C / 2.16 kg).
 - Metric: Change in MFI (MFI). High MFI indicates chain scission (degradation).
- Yellowness Index (YI): ASTM E313.
 - Metric: Color development due to quinone methide formation (phenolic oxidation).
- Oxidation Induction Time (OIT): ASTM D3895 (DSC at 200°C, atmosphere).

Visualizations

Mechanism of Stabilization

The following diagram illustrates the synergistic cycle where the Phenolic AO scavenges radicals, and TSP decomposes the resulting hydroperoxides, preventing the cycle from restarting.

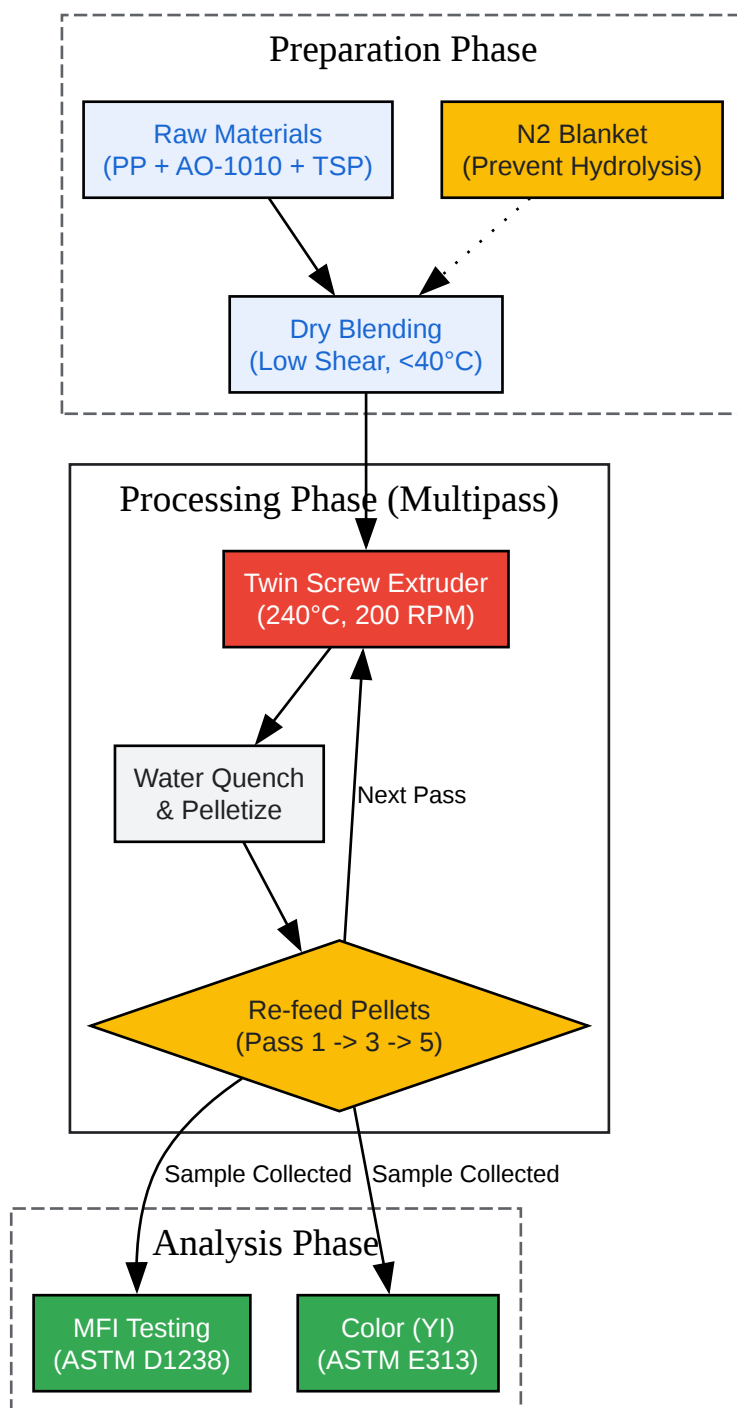


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Caption: Synergistic stabilization pathway.[4] TSP interrupts the autocatalytic cycle by reducing hydroperoxides to stable alcohols.

Multipass Extrusion Workflow

This flowchart ensures the experimental protocol is followed strictly to ensure reproducibility.



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Caption: Step-by-step Multipass Extrusion protocol for evaluating antioxidant efficacy under shear stress.

Data Interpretation Guide

When analyzing the results from the protocol above, use the following benchmarks to validate the efficacy of TSP.

Melt Flow Index (MFI) Retention

In Polypropylene, degradation causes chain scission, leading to an increase in MFI.

- Failure: MFI doubles after 5 passes (e.g., 2.0 g/10min).
- Success (with TSP): MFI shift is <30% after 5 passes (e.g., 2.0 g/10min).
- Why: TSP preserves molecular weight by preventing the hydroperoxide cleavage that shears the polymer backbone.

Color Maintenance (Yellowness Index)

Phenolic antioxidants (AO-1010) can form colored quinone structures when over-oxidized.

- Synergy Check: Formulations with TSP should show lower YI than formulations with Phenolic AO alone.
- Mechanism:[5] By reducing hydroperoxides, TSP reduces the oxidative load on the phenolic antioxidant, preserving it in its active, non-colored state.

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